

Thermal decomposition kinetics of uranyl fluoride

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Compound of Interest

Compound Name: *Uranyl fluoride*

Cat. No.: *B8534681*

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An In-depth Technical Guide on the Thermal Decomposition Kinetics of **Uranyl Fluoride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition kinetics of **uranyl fluoride** (UO_2F_2), a crucial intermediate in the nuclear fuel cycle. The information presented herein is synthesized from foundational studies and is intended to serve as a valuable resource for professionals working with uranium compounds.

Executive Summary

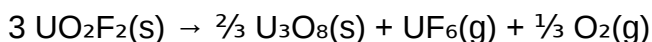
The thermal decomposition of **uranyl fluoride** is a critical process in nuclear material processing. Understanding its kinetics is essential for designing and optimizing high-temperature conversion processes. This document details the primary decomposition pathway, kinetic parameters, and the experimental methodologies used to determine these characteristics. The core reaction involves the conversion of solid **uranyl fluoride** into solid uranium oxide (U_3O_8), gaseous uranium hexafluoride (UF_6), and oxygen. The reaction kinetics have been determined to be first-order with respect to **uranyl fluoride**.

Decomposition Kinetics and Mechanism

The thermal decomposition of **uranyl fluoride** has been primarily studied using thermogravimetric techniques. The key findings from these studies are summarized below.

Primary Decomposition Reaction

In an inert atmosphere, such as dry helium, and at temperatures below 900°C, the primary thermal decomposition of **uranyl fluoride** proceeds as follows[1][2][3]:



This reaction highlights the transformation of the solid **uranyl fluoride** into a stable uranium oxide, with the concurrent evolution of gaseous uranium hexafluoride and oxygen.

Kinetic Parameters

The rate of decomposition of **uranyl fluoride** in a dry helium atmosphere follows first-order kinetics with respect to the mass of **uranyl fluoride**. [1][2][3][4] The kinetic data is well-described by the Arrhenius equation.

Parameter	Value	Units	Conditions
Reaction Order	1	-	With respect to UO_2F_2
Activation Energy (Ea)	71,800	cal/mol	Dry helium atmosphere
Pre-exponential Factor (A)	3.72×10^{11}	min^{-1}	Dry helium atmosphere
Rate Constant (k)	$k = 3.72 \times 10^{11} \exp(-71,800/RT)$	min^{-1}	$R = 1.987 \text{ cal/mol}\cdot\text{K}$

Data sourced from studies conducted between 700°C and 950°C. [1][2][3]

Sublimation

In addition to decomposition, **uranyl fluoride** also undergoes sublimation at elevated temperatures. This process occurs in parallel with the decomposition reaction and also follows first-order kinetics. [1][2][3] Sublimation becomes a significant factor at temperatures above 825°C. [1][2][3][4]

Experimental Protocols

The kinetic data for the thermal decomposition of **uranyl fluoride** were primarily determined using thermogravimetric analysis (TGA).^{[1][2][3][4]}

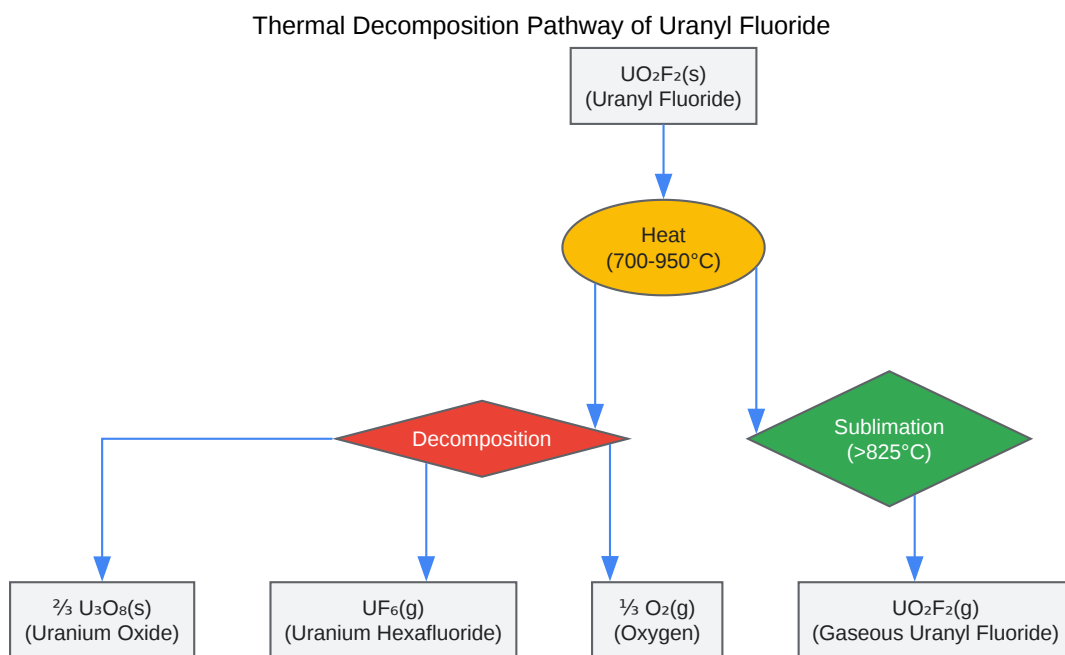
Thermogravimetric Analysis (TGA)

A detailed experimental protocol for the thermogravimetric analysis of **uranyl fluoride** is as follows:

- **Sample Preparation:** A known mass of high-purity, anhydrous **uranyl fluoride** is placed in a sample holder, typically made of a material that is inert to the reactants and products at high temperatures (e.g., platinum or nickel).
- **Apparatus:** A thermobalance capable of operating at temperatures up to at least 950°C is used. The balance should be sensitive enough to accurately measure the change in mass of the sample over time.
- **Atmosphere Control:** A continuous flow of a dry, inert gas, such as helium, is passed over the sample. The gas flow rate is maintained at a constant value, for example, 270 cc (STP)/min, to ensure the efficient removal of gaseous products from the reaction zone.^{[2][3]} The gas should be dried to prevent hydrolysis of the **uranyl fluoride**.
- **Temperature Control:** The sample is heated to a constant, predetermined temperature within the range of 700°C to 950°C. The temperature of the furnace is precisely controlled throughout the experiment.
- **Data Acquisition:** The mass of the sample is recorded as a function of time. The experiment is continued until the sample mass becomes constant, indicating the completion of the reaction.
- **Data Analysis:** The rate of mass loss is used to determine the rate of decomposition. For a first-order reaction, a plot of the natural logarithm of the fraction of remaining **uranyl fluoride** versus time will yield a straight line, the slope of which is the negative of the rate constant (k).

Visualizations

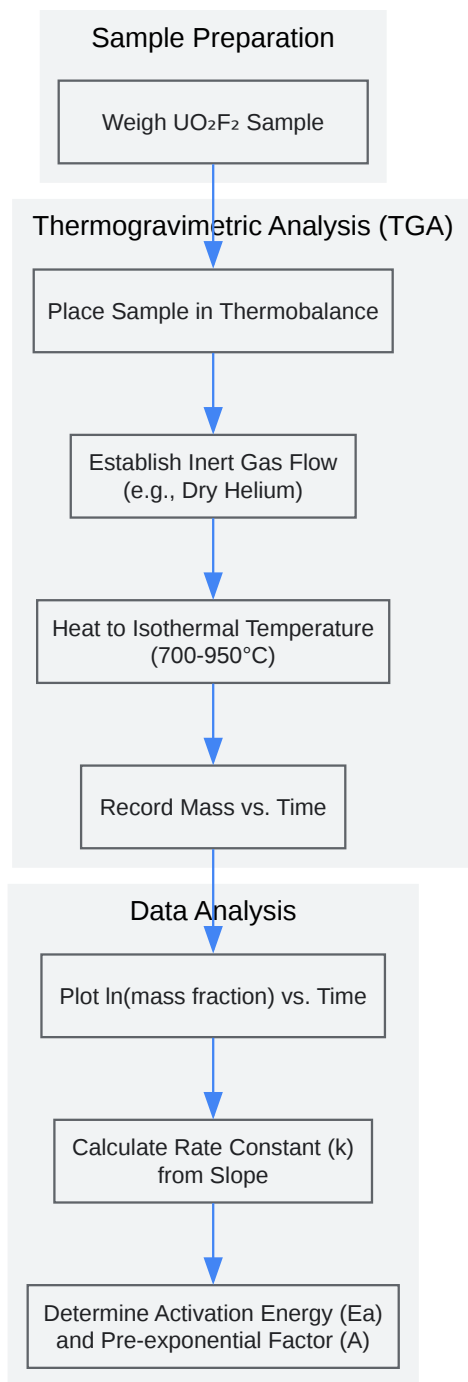
The following diagrams illustrate the thermal decomposition pathway of **uranyl fluoride** and the experimental workflow for its kinetic analysis.



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Caption: Thermal decomposition and sublimation pathways of **uranyl fluoride**.

Experimental Workflow for Kinetic Analysis

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